4-(Difluoromethoxy)-2,5-difluoroaniline

Catalog No.
S894551
CAS No.
1341923-15-6
M.F
C7H5F4NO
M. Wt
195.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)-2,5-difluoroaniline

CAS Number

1341923-15-6

Product Name

4-(Difluoromethoxy)-2,5-difluoroaniline

IUPAC Name

4-(difluoromethoxy)-2,5-difluoroaniline

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

InChI

InChI=1S/C7H5F4NO/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7H,12H2

InChI Key

SYNAGLVRLOJUJV-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)OC(F)F)F)N

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)F)N

    Scientific Field: Chemistry

      Application: “4-(Difluoromethoxy)benzaldehyde” is a chemical compound that has a similar structure to “4-(Difluoromethoxy)-2,5-difluoroaniline”.

      Method of Application: The specific methods of application can vary greatly depending on the desired end product. Typically, it would be used in a chemical reaction as a reagent or intermediate.

      Results: The results would also depend on the specific reaction being carried out.

    Scientific Field: Material Science

4-(Difluoromethoxy)-2,5-difluoroaniline is an organic compound characterized by its unique fluorinated structure, which includes a difluoromethoxy group and two fluorine atoms on the aromatic ring. Its molecular formula is C₈H₆F₄N₁O, and it has significant applications in pharmaceuticals and agrochemicals due to the presence of fluorine, which often enhances the biological activity and metabolic stability of compounds. The compound is known for its potential as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and pesticides.

Due to the limited information on this specific compound, a mechanism of action cannot be established at this time.

As with any new compound, it is advisable to handle 4-(difluoromethoxy)-2,5-difluoroaniline with caution until its safety profile is fully characterized. Standard laboratory practices for handling organic chemicals should be followed. Given the presence of fluorine atoms, potential hazards may include:

  • Skin and eye irritation
  • Respiratory tract irritation

The chemical behavior of 4-(difluoromethoxy)-2,5-difluoroaniline can be understood through several key reactions:

  • Diazotization: This reaction involves converting the amine group into a diazonium salt, which can then participate in further coupling reactions to form azo compounds.
  • Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions under specific conditions, allowing for the introduction of various other functional groups.
  • Reduction Reactions: The nitro group present in related compounds can be reduced to an amine using reducing agents such as iron or tin in acidic conditions.

These reactions are crucial for modifying the compound to enhance its properties or to create derivatives with specific functionalities.

Fluorinated compounds like 4-(difluoromethoxy)-2,5-difluoroaniline often exhibit enhanced biological activities due to their unique electronic properties. Research indicates that such compounds can possess:

  • Antimicrobial Properties: The introduction of fluorine atoms can increase the lipophilicity and metabolic stability of the compound, making it more effective against various pathogens.
  • Pharmacological Effects: Compounds with similar structures have been investigated for their roles in treating conditions such as cancer and bacterial infections, suggesting potential therapeutic applications for 4-(difluoromethoxy)-2,5-difluoroaniline.

The synthesis of 4-(difluoromethoxy)-2,5-difluoroaniline typically involves several steps:

  • Preparation of 4-Nitrophenol: This is often achieved through nitration of phenol.
  • Reaction with Sodium Hydroxide: The nitrophenol is treated with sodium hydroxide to form sodium acetamidophenate.
  • Difluoromethylation: The sodium acetamidophenate is then reacted with monochlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.
  • Reduction to Aniline: Finally, catalytic reduction using ferric oxide and activated carbon converts the nitro group to an amino group, yielding 4-(difluoromethoxy)-2,5-difluoroaniline .

This method has been noted for its high yield and low environmental impact, making it suitable for industrial applications.

4-(Difluoromethoxy)-2,5-difluoroaniline finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including those targeting bacterial infections and cancer treatment.
  • Agrochemicals: The compound is also utilized in developing pesticides and herbicides due to its efficacy against pests and diseases.
  • Material Science: Its unique properties make it a candidate for developing advanced materials with specific thermal or electrical characteristics.

Studies on the interactions of 4-(difluoromethoxy)-2,5-difluoroaniline with biological systems reveal insights into its mechanism of action. Interaction studies often focus on:

  • Binding Affinity: Assessing how well the compound binds to target proteins or enzymes can provide information on its potential therapeutic effects.
  • Metabolic Stability: Understanding how the compound is metabolized in biological systems helps predict its efficacy and safety profile.

These studies are crucial for evaluating the viability of 4-(difluoromethoxy)-2,5-difluoroaniline as a drug candidate or agrochemical.

Several compounds share structural similarities with 4-(difluoromethoxy)-2,5-difluoroaniline. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2,4-DifluoroanilineTwo fluorine atoms on the aromatic ringCommonly used in dye synthesis
4-Bromo-2,5-difluoroanilineBromine atom substitutionExhibits different reactivity due to bromine
4-(Difluoromethoxy)-2-nitroanilineNitro group instead of amino groupPotentially different biological activities

The uniqueness of 4-(difluoromethoxy)-2,5-difluoroaniline lies in its combination of both difluoro and methoxy functionalities that enhance its solubility and reactivity compared to similar compounds. This distinct profile allows it to serve as a versatile building block in synthetic chemistry.

XLogP3

2.4

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2023-08-16

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